4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid
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Overview
Description
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid is a complex organic compound characterized by the presence of an acetylamino group, a sulfonyl group, and a bromobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of the sulfonyl group to the acetylated phenyl ring.
Coupling: The final coupling of the sulfonylated and brominated intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
Uniqueness
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-acetamidophenyl)sulfonyloxy-3-bromobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6S/c1-9(18)17-11-3-5-12(6-4-11)24(21,22)23-14-7-2-10(15(19)20)8-13(14)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZLCIFBJLTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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